molecular formula C8H5BrF4O B2532550 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 2090690-47-2

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B2532550
CAS No.: 2090690-47-2
M. Wt: 273.025
InChI Key: QDYUEFIRSIJJTI-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol is a halogenated benzyl alcohol derivative with a molecular formula of C₈H₅BrF₄O and a molecular weight of 289.47 g/mol (calculated based on structural analogs ). The compound features a benzyl alcohol backbone substituted with bromine (position 5), fluorine (position 2), and a trifluoromethyl group (position 3).

Properties

IUPAC Name

[5-bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYUEFIRSIJJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Synthesis

2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes bromination at the 5-position under conditions similar to those in Section 1.1. The aldehyde group’s electron-withdrawing nature slightly deactivates the ring, necessitating stronger Lewis acids (e.g., AlCl₃) for effective EAS.

Reduction to Alcohol

The resulting 5-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde is reduced to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and compatibility with sensitive substrates.

Optimized Reduction Protocol

Parameter Value
Reagent NaBH₄ (2 eq)
Solvent MeOH/THF (1:1)
Temperature 0°C → RT
Time 4 h
Yield 85–90%

Protecting Group Strategies

To prevent oxidation or undesired side reactions during bromination, protecting the benzyl alcohol hydroxyl group is often necessary.

Silyl Ether Protection

Conversion to tert-butyldimethylsilyl (TBDMS) ether prior to bromination enhances stability. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the alcohol functionality.

Protection/Deprotection Workflow

  • Protection : 2-Fluoro-3-(trifluoromethyl)benzyl alcohol + TBDMSCl (1.2 eq), imidazole (2 eq), DMF, 25°C, 12 h → TBDMS ether (95% yield).
  • Bromination : As per Section 1.1.
  • Deprotection : TBAF (1.1 eq), THF, 0°C → RT, 2 h → 5-bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol (88% yield).

Catalytic Cross-Coupling Approaches

Transition metal-catalyzed reactions enable modular construction of the benzene ring, though these methods are less explored for this specific target.

Suzuki-Miyaura Coupling

Aryl boronic esters or acids bearing fluorine and trifluoromethyl groups can couple with brominated partners. For instance, 2-fluoro-3-(trifluoromethyl)phenylboronic acid coupled with 5-bromo-2-fluorobenzyl alcohol under Pd(PPh₃)₄ catalysis provides the target compound, albeit in modest yields (50–60%) due to steric hindrance.

Industrial-Scale Considerations

Large-scale production prioritizes atom economy and minimal purification steps. Continuous flow bromination using Br₂ in a microreactor setup achieves higher yields (75–80%) compared to batch processes, with precise temperature control minimizing byproducts.

Flow Reactor Parameters
| Residence Time | 30 s |
| Temperature | 10°C |
| Pressure | 2 bar |
| Throughput | 1 kg/h |

Challenges and Optimization Opportunities

  • Regioselectivity : Competing bromination at the 4-position remains a concern, particularly under strongly acidic conditions. Computational modeling (DFT) suggests that electron-deficient arenes favor para-bromination, necessitating careful reagent selection.
  • Functional Group Tolerance : The trifluoromethyl group’s stability under bromination conditions requires verification; prolonged exposure to Br₂ at >40°C may lead to partial degradation.
  • Green Chemistry : Replacements for CCl₄ and DCM (e.g., 2-MeTHF) are under investigation to improve sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde or 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Catalysis and Organic Synthesis

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol is utilized in organic synthesis as a versatile intermediate. It participates in various catalytic processes, including:

  • Nucleophilic Substitution Reactions : The presence of the bromine atom allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
  • Oxidation and Reduction : The alcohol can be oxidized to form aldehydes or carboxylic acids, or reduced to other alcohols using reagents like potassium permanganate or sodium borohydride .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique trifluoromethyl group contributes to the biological activity of various drug candidates, enhancing their efficacy and metabolic stability. Notably, compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacological properties .

Material Science

In material science, this compound is employed in the development of high-performance polymers. Its incorporation into copolymers can lead to materials with enhanced thermal stability and unique mechanical properties .

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can display significant antimicrobial activity against various pathogens .
  • Anticancer Activity : Recent investigations have identified related compounds as promising candidates for anticancer therapy, demonstrating cytotoxic effects on cancer cell lines . For example, a derivative was tested against multiple cancer types, revealing IC50 values indicating effective inhibition of cell growth.

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against tested bacterial strains, highlighting the potential for developing new antimicrobial agents from this compound .

Case Study 2: Anticancer Drug Development

Another research effort focused on synthesizing analogs of this compound for anticancer applications. The synthesized compounds were tested against various cancer cell lines (e.g., MCF-7 and HeLa), showing promising cytotoxicity profiles that warrant further investigation for therapeutic use .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares the target compound with structurally related benzyl alcohol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol C₈H₅BrF₄O 289.47 Br (C5), F (C2), CF₃ (C3) Intermediate for fluorinated APIs
4-Bromo-2-chloro-5-(trifluoromethyl)benzyl alcohol C₈H₅BrClF₃O 289.47 Br (C4), Cl (C2), CF₃ (C5) Lab-scale organic synthesis
5-Bromo-2-hydroxy-3-methoxybenzyl alcohol C₉H₁₁BrO₃ 247.09 Br (C5), OH (C2), OCH₃ (C3) Polar intermediate; lower lipophilicity
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₆BrClO₂ 237.48 Br (C3), Cl (C5), OH (C2) High polarity due to OH/Cl groups
5-Bromo-2-fluorobenzyl alcohol C₇H₆BrFO 219.02 Br (C5), F (C2) Simpler fluorinated intermediate

Key Differences and Implications

Substituent Effects on Reactivity: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution (NAS) compared to methoxy- or hydroxy-substituted analogs . Chlorine vs.

Polarity and Solubility: Hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol) exhibit higher polarity due to hydrogen-bonding -OH groups, reducing their solubility in nonpolar solvents compared to the target compound . The trifluoromethyl group in the target compound improves lipid solubility, favoring its use in drug candidates targeting hydrophobic biological environments .

Synthetic Utility :

  • The absence of a trifluoromethyl group in simpler analogs (e.g., 5-Bromo-2-fluorobenzyl alcohol) limits their utility in advanced fluorinated syntheses .
  • Chlorinated analogs (e.g., 3-Bromo-5-chloro-2-hydroxybenzyl alcohol) are preferred in reactions requiring stronger leaving groups but face regulatory restrictions due to environmental concerns .

Research Findings and Data Gaps

  • Synthetic Challenges : The trifluoromethyl group in the target compound complicates synthesis due to steric hindrance and stability issues during purification (data inferred from analogs ).
  • Safety Profile : Like other halogenated benzyl alcohols, the target compound likely requires stringent handling protocols to avoid inhalation or dermal exposure .

Biological Activity

5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol is a halogenated aromatic compound that has garnered attention due to its potential biological activities. The presence of bromine, fluorine, and trifluoromethyl groups in its structure enhances its chemical reactivity, binding affinity, and overall biological interaction with various targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF4O. The unique arrangement of halogen atoms contributes to its lipophilicity and influences its interaction with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity. For instance, compounds with trifluoromethyl groups have shown enhanced binding affinities to various enzymes, which could lead to significant pharmacological effects.
  • Receptor Modulation : The halogen substituents can modulate receptor interactions, potentially influencing signal transduction pathways involved in various diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds, providing insights into the potential applications of this compound.

Antiproliferative Activity

A study on structurally related compounds demonstrated that the introduction of halogen groups significantly increased antiproliferative activity against various cancer cell lines. For example, compounds with bromine and trifluoromethyl groups exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Case Studies

  • Malaria Treatment : Research on related fluorinated compounds has shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria. The IC50 values reported were as low as 0.022 µM for certain derivatives .
  • Tubulin Polymerization Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization, a critical process in cell division. Some derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in studies involving halogenated benzyl alcohols:

CompoundBiological ActivityIC50 (µM)Reference
This compoundEnzyme inhibitionTBD
Related fluorinated compoundAntiproliferative (cancer cells)0.022
Related compoundTubulin polymerization inhibition0.56

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

  • Pharmaceutical Design : Its ability to modulate biological targets suggests potential applications in designing new therapeutics for cancer and infectious diseases.
  • Agrochemical Development : The compound's reactivity profile may also lend itself to applications in developing agrochemicals with enhanced efficacy against pests.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl alcohol?

Answer:
The synthesis of this polyhalogenated benzyl alcohol typically involves sequential halogenation and functionalization of the benzene ring. A plausible approach includes:

Halogenation : Introducing bromine and fluorine substituents via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ for bromination and F₂/AgF for fluorination).

Trifluoromethylation : Employing methods like the Ruppert–Prakash reagent (TMSCF₃) or copper-mediated cross-coupling to add the trifluoromethyl group.

Hydroxylation : Reduction of a benzyl chloride intermediate (e.g., via NaBH₄ or LiAlH₄) to yield the benzyl alcohol moiety.
Critical Note : Reaction order and protecting groups must be optimized to avoid undesired side reactions due to competing substituent effects .

Basic: How should researchers purify and characterize this compound?

Answer:

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: DCM/hexane mixtures) to isolate the product.
  • Characterization :
    • NMR Spectroscopy : Analyze 1^1H, 13^13C, and 19^{19}F NMR to confirm substitution patterns and hydroxyl group presence. The trifluoromethyl group (CF3CF_3) will show distinct splitting in 19^19F NMR .
    • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~273.0 g/mol) and isotopic patterns from bromine.
    • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How do electron-withdrawing substituents (Br, F, CF₃) influence the compound’s acidity and reactivity?

Answer:
The substituents significantly alter electronic properties:

  • Acidity : The hydroxyl group’s acidity is enhanced by electron-withdrawing groups (EWGs). For example, CF3CF_3 and Br increase acidity compared to unsubstituted benzyl alcohol, as shown in studies of similar compounds like 4-(trifluoromethyl)benzyl alcohol (pKa ~12.5 vs. ~15 for benzyl alcohol) .
  • Reactivity : EWGs activate the benzene ring for electrophilic substitution but deactivate nucleophilic reactions. For example, the bromine atom may participate in Suzuki–Miyaura cross-couplings, while the hydroxyl group can undergo esterification or oxidation .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:
Discrepancies often arise from:

  • Reaction Conditions : Temperature, catalyst loading (e.g., Pd for cross-couplings), and solvent polarity (e.g., DMF vs. THF). Systematic parameter screening via Design of Experiments (DoE) is recommended.
  • Intermediate Stability : Halogenated intermediates may degrade under prolonged reaction times. Use real-time monitoring (e.g., TLC or in situ IR) to optimize step durations.
  • Byproduct Formation : Competing pathways (e.g., over-fluorination) require quenching agents or selective catalysts. Reference kinetic studies of analogous systems, such as 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol, to identify mitigation strategies .

Methodological: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N₂) to prevent oxidation or moisture absorption.
  • Waste Disposal : Halogenated waste must be segregated and treated via approved incineration to avoid environmental release. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol) for guidance .

Advanced: How can computational modeling predict the compound’s behavior in catalytic reactions?

Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and substituent effects on reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
  • Solvent Effects : Employ COSMO-RS to simulate solvent interactions, particularly for polar aprotic solvents like DMSO.
  • Catalyst Design : Molecular docking studies can identify compatible catalysts (e.g., Pd or Cu complexes) for cross-coupling reactions, as demonstrated for 3-Bromo-5-(trifluoromethoxy)benzyl alcohol derivatives .

Methodological: What strategies improve regioselectivity during the synthesis of this compound?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., -OMe or -COOR) to control halogen placement before removal in later steps.
  • Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) during halogenation to prevent unwanted side reactions.
  • Microwave-Assisted Synthesis : Enhances regioselectivity and reduces reaction times for halogenation steps, as shown in studies of 4-Chloro-3-(trifluoromethyl)benzyl alcohol .

Data Contradiction: How to address conflicting solubility data in different solvents?

Answer:

  • Experimental Validation : Conduct solubility tests in DCM, THF, and ethanol at 25°C and 60°C. Use dynamic light scattering (DLS) to detect aggregation.
  • Structural Analogs : Compare with data from compounds like 4-(Trifluoromethyl)benzyl alcohol (soluble in water at 1 mg/mL) to infer trends .
  • Co-solvents : If solubility is low, employ co-solvents (e.g., DMSO/water mixtures) or sonication to disperse the compound .

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